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molecular formula C20H17NO3 B5742891 N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide

N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5742891
M. Wt: 319.4 g/mol
InChI Key: KZQBSKIMEYVZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344843

Procedure details

A stirred mixture of para-aminobenzophenone (6.75 g) in dichloromethane (75 mL) and triethylamine (20 mL) was chilled to -78° C. and treated with the acid chloride prepared from 2-naphthoxyacetic acid (10.1 g). The mixture was stirred for 30 minutes at -78° C. and for 1 hour at room temperature. The mixture was diluted with water and sodium bicarbonate solution and the solids were recovered by filtration and washed with water and dichloromethane to give 13.3 g of N-(4-acetylphenyl)-2-naphthoxyacetamide, 208°-210° C.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2C=CC=CC=2)=[CH:4][CH:3]=1.[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[O:26][CH2:27][C:28]([OH:30])=O>ClCCl.C(N(CC)CC)C.O.C(=O)(O)[O-].[Na+]>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:28](=[O:30])[CH2:27][O:26][C:17]2[CH:18]=[CH:19][C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:16]=2)=[CH:3][CH:4]=1)(=[O:15])[CH3:9] |f:5.6|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at -78° C. and for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were recovered by filtration
WASH
Type
WASH
Details
washed with water and dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)NC(COC1=CC2=CC=CC=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 121.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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